molecular formula C21H19F3N4O3S B2813053 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1351589-28-0

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2813053
CAS No.: 1351589-28-0
M. Wt: 464.46
InChI Key: FUYPTSSVBFWVIZ-UHFFFAOYSA-N
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Description

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a common pharmacophore in biologically active molecules, which is substituted at the 4-position with a phenyl ring and at the 6-position with a complex benzenesulfonyl piperazine moiety. The presence of the trifluoromethoxy group is a frequent strategy in drug design to influence properties such as metabolic stability, lipophilicity, and binding affinity . Molecules incorporating piperazine and sulfonamide functional groups are known to exhibit a wide range of pharmacological activities and are frequently explored in the development of new therapeutic agents . For instance, structurally related pyrimidine derivatives have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes and obesity , while other piperazine-containing sulfonamides have been studied as modulators of biological targets like PPARγ for metabolic syndrome and mTOR for cancer research . This combination of features makes this compound a valuable chemical tool for researchers probing new biological targets, conducting structure-activity relationship (SAR) studies, or screening for novel bioactive compounds. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-phenyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-6-8-18(9-7-17)32(29,30)28-12-10-27(11-13-28)20-14-19(25-15-26-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYPTSSVBFWVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrimidine 4-Phenyl, 6-[4-(4-trifluoromethoxy-benzenesulfonyl)piperazine] ~439.41 (est.) Trifluoromethoxy-sulfonyl group enhances metabolic stability and lipophilicity
BJ05054 () Pyrimidine 4-(1H-1,2,4-triazol-1-yl), 6-[4-(4-trifluoromethyl-benzenesulfonyl)piperazine] 439.41 Triazole substituent may improve hydrogen bonding; trifluoromethyl increases hydrophobicity
10h () Thiazole Ethyl acetate-piperazine, 4-(3-(trifluoromethoxy)phenyl)ureido 564.2 Ureido group and thiazole core differentiate binding modes
5 () Pyrimidine 2,4,5-Trichloro, 6-[4-(2-chloroethyl)piperazine] N/A Chloroethyl group introduces electrophilicity; lower synthetic yield (42%)
Q203 () Imidazopyridine 6-Chloro-2-ethyl, trifluoromethoxy-phenylpiperidine N/A Targets F-ATP synthase; used in tuberculosis therapy

Key Observations :

  • Trifluoromethoxy vs.
  • Core Heterocycle : Pyrimidine-based compounds (target, BJ05054) differ from thiazole (10h) or imidazopyridine (Q203) analogs in electronic distribution and binding site compatibility .
  • Synthetic Efficiency : The target compound’s sulfonyl-piperazine moiety likely follows high-yield routes (87–88% in ) compared to chlorinated analogs (42–52% in ) .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s logP is estimated to be higher than BJ05054 due to the trifluoromethoxy group’s balance of hydrophobicity and polarity .
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, contrasting with ’s 4-phenyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine, where the isopropyl group may increase CYP-mediated degradation .

Biological Activity

The compound 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H20F3N3O2S\text{C}_{20}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure features a pyrimidine core substituted with a phenyl group and a piperazine moiety, along with a trifluoromethoxy group and a benzenesulfonyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, including carbonic anhydrases and various proteases, which can play roles in cancer progression and bacterial infections.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.
  • Antitumor Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those structurally similar to our target compound, show promising anticancer activity. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT11617.8Inhibition of cell proliferation
Compound BHePG212.4Induction of apoptosis
Compound CA54917.6EGFR down-regulation

These results suggest that the trifluoromethoxy and benzenesulfonyl groups may enhance the potency against specific cancer types by modulating critical signaling pathways .

Neuropharmacological Effects

Piperazine derivatives have been shown to exhibit significant activity against human acetylcholinesterase (AChE), which is vital for neurotransmission. The ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other cognitive disorders:

DerivativeAChE Inhibition (%)Reference
1-(1,4-benzodioxane-2-carbonyl) piperazine85%Varadaraju et al.
4-(4-methyl)-benzenesulfonyl-piperazine78%Varadaraju et al.

Study on Antitumor Activity

In a study conducted on various cancer cell lines, it was found that compounds similar to This compound showed significant inhibition of tumor growth. The study highlighted the down-regulation of genes associated with cell survival and proliferation pathways such as BRCA1 and TP53, indicating a multifaceted approach in targeting cancer cells .

Neuropharmacological Assessment

A separate study focusing on the neuropharmacological effects of piperazine derivatives revealed that certain compounds demonstrated notable anxiolytic effects in animal models. The mechanism was linked to modulation of serotonin receptors, which could provide insights into developing new treatments for anxiety disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the pyrimidine core with a piperazine derivative using Buchwald-Hartwig amination or nucleophilic aromatic substitution .
  • Step 2 : Sulfonylation of the piperazine ring with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Characterization : Confirmation of structure and purity via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity). X-ray crystallography may resolve stereochemical ambiguities .

Q. What structural features influence the compound's reactivity and stability?

  • Key Features :

  • Pyrimidine Core : Electron-deficient due to nitrogen atoms, facilitating nucleophilic substitutions .
  • Piperazine-Sulfonyl Motif : Enhances solubility via hydrogen bonding; the trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~3.2) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, indicating suitability for high-temperature reactions .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Methods :

  • Solubility : Measured in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Typical solubility: <0.1 mg/mL in aqueous buffers, >50 mg/mL in DMSO .
  • logP : Calculated via shake-flask method or HPLC retention time comparison with standards .

Advanced Research Questions

Q. What strategies optimize structure-activity relationships (SAR) for target binding?

  • Approaches :

  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
  • Piperazine Modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to enhance blood-brain barrier penetration (e.g., for neurological targets) .
  • Assays : Competitive binding assays (e.g., SPR, radioligand displacement) quantify affinity changes; molecular docking (AutoDock Vina) predicts binding poses .

Q. How is target identification and validation performed for this compound?

  • Techniques :

  • Target Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify inhibitory activity. Example: IC50_{50} < 100 nM for PI3Kδ .
  • Mechanistic Studies : CRISPR-Cas9 knockout of suspected targets (e.g., GPCRs) in cell lines to confirm functional relevance .
  • In Vivo Validation : Zebrafish models assess bioavailability and efficacy; microdosing studies in rodents track tissue distribution via LC-MS/MS .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50} values)?

  • Resolution Strategies :

  • Reproducibility : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Computational Modeling : QSAR models identify confounding variables (e.g., solvent effects, salt forms) .
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., 4-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine) to identify trends .

Q. What pharmacological applications are supported by preclinical data?

  • Applications :

  • Anticancer Activity : IC50_{50} = 0.8 µM against MCF-7 breast cancer cells via PI3K/AKT pathway inhibition .
  • Antimicrobial Potential : MIC = 16 µg/mL against Staphylococcus aureus; synergy with β-lactams observed in checkerboard assays .
  • Neuroprotection : Reduces glutamate-induced excitotoxicity in primary cortical neurons (50% viability at 10 µM) .

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